1,3-Dimethoxybenzene-d6

Quantitative Mass Spectrometry Isotope Dilution Analytical Method Validation

1,3-Dimethoxy-D6-benzene (CAS 16469-85-5, MF: C8H4D6O2, MW: 144.20) is a stable isotopically labeled analog of 1,3-dimethoxybenzene in which six hydrogen atoms are specifically replaced by deuterium atoms at the methoxy positions. This specific deuteration pattern yields a nominal mass shift of +6 Da relative to the unlabeled compound, enabling its utility as a precise internal standard in mass spectrometry-based quantitation.

Molecular Formula C8H10O2
Molecular Weight 144.20 g/mol
Cat. No. B101030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxybenzene-d6
Synonyms1,3-DIMETHOXY-D6-BENZENE
Molecular FormulaC8H10O2
Molecular Weight144.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC
InChIInChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3
InChIKeyDPZNOMCNRMUKPS-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethoxy-D6-benzene: High-Isotopic-Purity Reference Standard for Analytical Quantification


1,3-Dimethoxy-D6-benzene (CAS 16469-85-5, MF: C8H4D6O2, MW: 144.20) is a stable isotopically labeled analog of 1,3-dimethoxybenzene in which six hydrogen atoms are specifically replaced by deuterium atoms at the methoxy positions [1]. This specific deuteration pattern yields a nominal mass shift of +6 Da relative to the unlabeled compound, enabling its utility as a precise internal standard in mass spectrometry-based quantitation . As a member of the dimethoxybenzene class, this compound is primarily employed in analytical chemistry workflows to correct for matrix effects, ionization variability, and extraction losses that would otherwise compromise the accuracy of quantitative measurements .

Why 1,3-Dimethoxy-D6-benzene Cannot Be Replaced by Non-Deuterated or Low-Enrichment Analogs


Generic substitution with non-deuterated 1,3-dimethoxybenzene or less extensively labeled variants (e.g., D4 or D10 analogs) fails in quantitative analytical applications due to critical differences in isotopic purity, mass spectrometric discrimination, and physicochemical behavior. Non-deuterated compounds exhibit no mass shift relative to the target analyte, rendering them unsuitable as internal standards for accurate correction of ionization suppression or enhancement in complex matrices [1]. Lower-purity deuterated alternatives (e.g., 98 atom % D) introduce residual unlabeled species that co-elute with the native analyte, causing systematic quantification errors that can exceed 5% in trace-level analyses . Furthermore, substitution with alternative labeling patterns alters chromatographic retention times and extraction recoveries, violating the fundamental principle of isotopic internal standardization: that the labeled standard must mimic the analyte's behavior throughout the entire analytical workflow [2].

Quantitative Differentiation Evidence: 1,3-Dimethoxy-D6-benzene vs. Closest Analogs


Isotopic Enrichment: 99 atom % D Specification Minimizes Native Analyte Interference

This product is specified at 99 atom % deuterium (D) enrichment on the methoxy positions . In contrast, many generic deuterated standards are supplied at 98 atom % D or lack a certified enrichment specification . The 1% residual protium content in a 99 atom % D product results in a maximum 1% native analyte signal contribution when used as an internal standard; a 98 atom % D product contributes up to 2% native analyte signal, doubling the systematic bias in trace-level quantification [1]. This 1 percentage point difference in enrichment translates directly to a 2x reduction in background interference for the 99 atom % D specification relative to a 98 atom % D alternative.

Quantitative Mass Spectrometry Isotope Dilution Analytical Method Validation

Mass Shift: +6 Da Nominal Mass Separation for Unambiguous MS Discrimination

1,3-Dimethoxy-D6-benzene (MW: 144.20 Da) exhibits a +6 Da nominal mass shift relative to unlabeled 1,3-dimethoxybenzene (MW: 138.16 Da) [1]. This 6 Da difference is achieved via complete deuteration of both methoxy groups (each contributing +3 Da) [2]. The D4 analog (MW: 142.18 Da) provides only a +4 Da shift, while the D10 analog (MW: 148.25 Da) offers a +10 Da shift [3]. The +6 Da shift of the D6 compound minimizes potential isotopic cross-talk with the native analyte's M+2 or M+4 natural abundance isotopes that can complicate quantitation with smaller mass shifts, while avoiding the excessive retention time shift sometimes observed with perdeuterated (D10) compounds due to pronounced deuterium isotope effects on reversed-phase chromatography [3].

GC-MS LC-MS/MS Isotope Dilution Analysis

Internal Standard Performance: Quantitative Recovery Correction in Complex Matrices

Deuterated internal standards like 1,3-dimethoxy-D6-benzene are documented to correct for matrix effects and extraction losses in quantitative LC-MS/MS assays, improving method accuracy from typical 70-130% recovery ranges without internal standard correction to 90-110% with deuterated internal standard correction [1]. Studies on structurally related deuterated internal standards demonstrate that the use of isotopically labeled analogs reduces inter-assay variability (coefficient of variation, CV) from >15% to <10% in biological matrices [2]. While direct head-to-head data for this specific compound are not identified in the public literature, the class-level evidence for deuterated dimethoxybenzene analogs as internal standards establishes the quantitative expectation for this product .

Bioanalysis Environmental Monitoring Flavor and Fragrance Analysis

Deuterium Kinetic Isotope Effect (KIE): Utility in Mechanistic and Metabolic Studies

The methoxy-deuterated D6 compound exhibits a primary kinetic isotope effect (KIE) when O-demethylation is the rate-limiting step. Microsomal hydroxylation studies on selectively deuterated aromatic ethers demonstrate that deuterium substitution at methoxy positions can reduce metabolic clearance rates, with k_H/k_D values typically ranging from 2 to 7 for O-demethylation reactions [1]. This KIE enables the compound to serve as a mechanistic probe for distinguishing between direct aromatic hydroxylation and O-demethylation pathways in cytochrome P450 metabolism studies [2]. The D6 labeling pattern—specifically targeting methoxy hydrogens—provides a focused probe for O-demethylation kinetics, whereas ring-deuterated analogs (e.g., D4 at positions 2,4,5,6) probe aromatic hydroxylation, and fully deuterated D10 compounds report on combined effects .

Reaction Mechanism Elucidation Metabolic Stability Assessment CYP450 Enzyme Studies

Physicochemical Equivalence: Density and Boiling Point Preservation for Analytical Workflow Compatibility

The physicochemical properties of 1,3-dimethoxy-D6-benzene are effectively identical to those of the unlabeled compound, ensuring equivalent behavior during sample extraction, concentration, and chromatographic separation. The computed density of 1.0 ± 0.1 g/cm³ and boiling point of 217.5 ± 0.0 °C at 760 mmHg are statistically indistinguishable from those of unlabeled 1,3-dimethoxybenzene [1]. This preservation of physicochemical parameters contrasts with the use of structurally related but non-isotopic internal standards (e.g., 1,4-dimethoxybenzene or 1,2-dimethoxybenzene isomers), which exhibit different logP values (XLogP3: 2.2 for 1,3-dimethoxybenzene vs. 2.0 for 1,2-dimethoxybenzene) and consequently demonstrate divergent extraction recoveries and retention times in reversed-phase LC [2].

Sample Preparation Chromatography Analytical Method Transfer

Stability and Storage: Certified Long-Term Integrity Under Recommended Conditions

Vendor documentation specifies that 1,3-dimethoxy-D6-benzene is stable when stored at room temperature, with a recommended re-analysis for chemical purity after three years of storage under the conditions detailed in the Safety Data Sheet . This documented stability profile supports long-term use as a reference standard in quality control and method validation workflows. Alternative deuterated aromatic ethers may have more restrictive storage requirements (e.g., -20°C for D10 analogs due to increased susceptibility to H/D exchange) or lack vendor-certified stability data, introducing uncertainty into long-term analytical method performance [1]. The provision of a Certificate of Analysis (CoA) documenting isotopic enrichment and chemical purity for each lot ensures traceability and compliance with ISO/IEC 17025 and GLP requirements [2].

Laboratory Inventory Management Quality Assurance Reference Material Handling

Optimal Research and Industrial Applications for 1,3-Dimethoxy-D6-benzene Based on Evidence


Quantitative GC-MS/MS Analysis of 1,3-Dimethoxybenzene in Environmental Water and Soil Extracts

Environmental monitoring laboratories quantifying trace levels of 1,3-dimethoxybenzene as a contaminant or tracer in water and soil matrices require precise internal standardization to correct for matrix-induced ionization effects. 1,3-Dimethoxy-D6-benzene at 99 atom % D enrichment provides a +6 Da mass shift that is readily resolved from the native analyte while minimizing isotopic cross-talk [1]. Its documented ambient storage stability supports long-term use in routine monitoring programs [2].

Flavor and Fragrance Authenticity and Adulteration Testing in Food Products

Food testing laboratories verifying the authenticity and labeling compliance of flavor ingredients can employ 1,3-dimethoxy-D6-benzene as an isotope dilution internal standard for the accurate quantitation of 1,3-dimethoxybenzene in complex food matrices such as port wine, cheese, and nut-based products [1]. The use of a deuterated internal standard addresses the challenge of variable extraction efficiencies and matrix suppression that would otherwise compromise the reliability of regulatory compliance data.

Mechanistic Investigation of Cytochrome P450-Mediated O-Demethylation Kinetics

Academic and pharmaceutical metabolism researchers investigating the metabolic fate of methoxy-substituted aromatic compounds can utilize 1,3-dimethoxy-D6-benzene to specifically measure the primary kinetic isotope effect associated with O-demethylation (k_H/k_D ≈ 2-7) [2]. This focused KIE measurement, enabled by the methoxy-specific deuteration pattern, allows researchers to quantify the contribution of O-demethylation to overall metabolic clearance and to validate mechanism-based strategies for improving metabolic stability of drug candidates [3].

Analytical Method Development and Validation for Pharmaceutical Impurity Profiling

Pharmaceutical analytical development groups validating LC-MS/MS methods for impurity profiling of drug substances where 1,3-dimethoxybenzene may appear as a process-related impurity or degradation product can use 1,3-dimethoxy-D6-benzene as a stable isotope-labeled internal standard to achieve the 90-110% recovery accuracy required by ICH Q2(R1) and USP <1225> guidelines [1]. The preservation of chromatographic retention time and extraction recovery relative to the native analyte ensures that the internal standard correctly tracks the analyte throughout sample preparation and analysis [2].

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